molecular formula C19H23N3O4 B12781721 5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole CAS No. 87603-26-7

5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole

Cat. No.: B12781721
CAS No.: 87603-26-7
M. Wt: 357.4 g/mol
InChI Key: KRMZYKZTUQKVMY-UHFFFAOYSA-N
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Description

5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylamino group, a hydroxypropoxy group, and a methylenedioxy group attached to a pyridoindole core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Methylenedioxy Group: This step often involves the use of reagents like methylene chloride and a base to form the methylenedioxy bridge.

    Attachment of the tert-Butylamino Group: This can be done through a nucleophilic substitution reaction using tert-butylamine.

    Addition of the Hydroxypropoxy Group: This step typically involves an epoxide opening reaction with a hydroxypropyl precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tert-butylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with receptors or enzymes, while the methylenedioxy group could influence the compound’s binding affinity and specificity. The hydroxypropoxy group may enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one: Shares the tert-butylamino and hydroxypropoxy groups but has a different core structure.

    5-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar functional groups but a different core structure.

Uniqueness

5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole is unique due to its combination of functional groups and the pyridoindole core. This unique structure may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

CAS No.

87603-26-7

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

1-(tert-butylamino)-3-(12,14-dioxa-5,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaen-3-yloxy)propan-2-ol

InChI

InChI=1S/C19H23N3O4/c1-19(2,3)21-6-11(23)9-24-17-8-20-7-14-18(17)12-4-15-16(26-10-25-15)5-13(12)22-14/h4-5,7-8,11,21-23H,6,9-10H2,1-3H3

InChI Key

KRMZYKZTUQKVMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=C2C3=CC4=C(C=C3NC2=CN=C1)OCO4)O

Origin of Product

United States

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